molecular formula C10H10O2 B1448607 4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 1781334-49-3

4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B1448607
CAS No.: 1781334-49-3
M. Wt: 162.18 g/mol
InChI Key: ZJCGNJOZSMGECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid” is a chemical compound with the CAS Number: 1781334-49-3 . It has a molecular weight of 162.19 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O2/c1-6-2-3-7-5-9 (10 (11)12)8 (7)4-6/h2-4,9H,5H2,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis and Transport Applications

4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid and its derivatives have been used in the synthesis of other complex molecules. For instance, 3-aminobicyclo[3.2.1]octane-3-carboxylic acids were synthesized and compared with other amino acids for their transport specificity in cellular systems. These studies contribute to understanding membrane transport systems and developing new substrates for such systems (Christensen et al., 1983).

Organic and Water Soluble Polymers

The compound has been utilized in the field of polymer chemistry, particularly in the synthesis of organic and water-soluble polymers. For example, researchers synthesized poly(1,4-phenylenevinylenes) containing carboxyl groups via ring-opening metathesis polymerization of dicarboxybicyclo[2.2.2]octa-2,5,7-triene derivatives (Wagaman & Grubbs, 1997).

Regioselective Synthesis

The regioselective synthesis of various methylbicyclo[2.2.2]octene derivatives has been explored using 1-methylcyclohexa-1,3-diene-carboxylic acids. This area of research is significant for the development of specific synthetic pathways in organic chemistry (Rao, Vijaybhaskar, & Srikrishna, 1986).

Antioxidant Hydroquinone Derivatives

In pharmaceutical research, derivatives of this compound have been studied for their antioxidant properties. Novel hydroquinone derivatives with unusual ring systems showed significant antioxidant activity (Abdel-Lateff et al., 2002).

Photocyclization and Alkylation

The compound and its derivatives have been used in photocyclization studies to synthesize specific alkenes, which is a critical reaction in organic synthesis (Cargill, Dalton, Morton, & Caldwell, 2003). Furthermore, alkylation reactions of bromoarenes with derivatives of this compound have been explored, contributing to the development of novel synthetic methodologies (Mezhnev & Geivandov, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-2-3-7-5-9(10(11)12)8(7)4-6/h2-4,9H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCGNJOZSMGECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 2
4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 3
4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 4
4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 5
4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Reactant of Route 6
4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.